molecular formula C22H23N3O5S2 B3535064 3-ethoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

3-ethoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B3535064
M. Wt: 473.6 g/mol
InChI Key: QRGZITXPWVJFIM-UHFFFAOYSA-N
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Description

3-ethoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that play a role in gene expression, while PDEs are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP. Inhibition of these enzymes can lead to changes in gene expression and signaling pathways, which may contribute to the observed biological effects of this compound.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of arthritis and other inflammatory conditions. Additionally, this compound has been shown to have antifungal activity against various fungal species.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-ethoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide is its potential as a therapeutic agent for various diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-ethoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide. One area of research is to further investigate the mechanism of action of this compound and its effects on various signaling pathways. Another area of research is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to determine the safety and efficacy of this compound in humans and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

3-ethoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its antitumor, anti-inflammatory, and antifungal activities. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

3-ethoxy-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-2-30-18-5-3-4-17(14-18)21(26)24-22-23-20(15-31-22)16-6-8-19(9-7-16)32(27,28)25-10-12-29-13-11-25/h3-9,14-15H,2,10-13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGZITXPWVJFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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